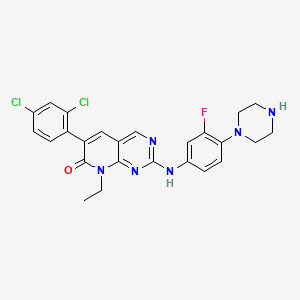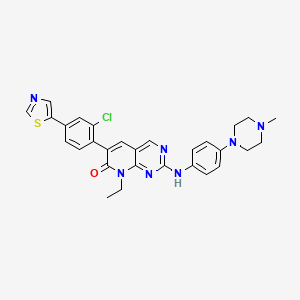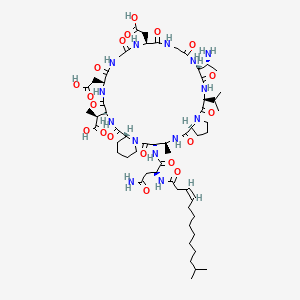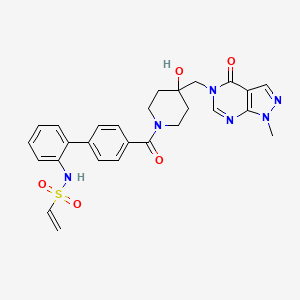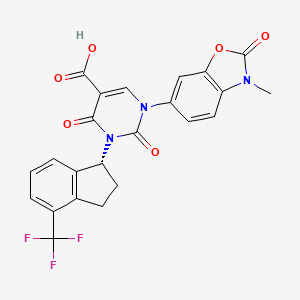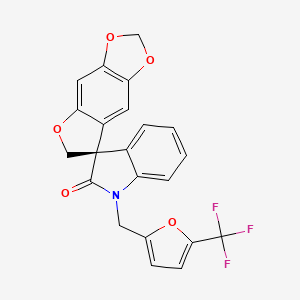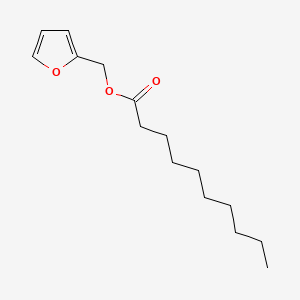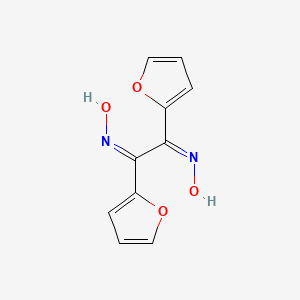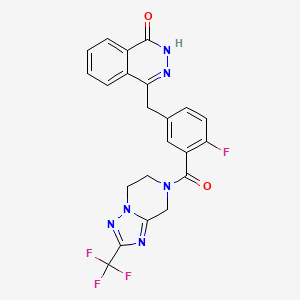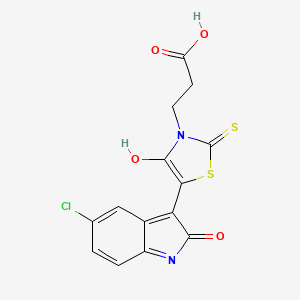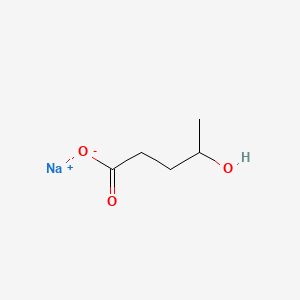
4-ヒドロキシペンタン酸ナトリウム
概要
説明
科学的研究の応用
Chemistry: GHV may serve as a building block for other compounds due to its functional groups.
Biology: It could be studied for its effects on biological systems, such as neurotransmitter modulation.
Medicine: Research might explore its potential therapeutic applications.
Industry: GHV could find use in the synthesis of pharmaceuticals or fine chemicals.
Safety and Hazards
Sodium 4-hydroxypentanoate is classified as a skin irritant (Category 2) and may cause specific target organ toxicity upon single exposure (Category 3) . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
準備方法
- γ-ヒドロキシ吉草酸の合成経路は広く文書化されていませんが、γ-バレロラクトンから誘導されます。
- 工業生産方法は、γ-バレロラクトンを化学変換してγ-ヒドロキシ吉草酸を得ることを含む場合があります。
化学反応の分析
- γ-ヒドロキシ吉草酸は、酸化、還元、置換などのさまざまな反応を受ける可能性があります。
- 一般的な試薬と条件は、特定の反応の種類によって異なります。
- これらの反応から生成される主な生成物は、γ-ヒドロキシ吉草酸誘導体になります。
科学研究の応用
化学: γ-ヒドロキシ吉草酸は、官能基のために他の化合物の構成ブロックとして役立つ可能性があります。
生物学: 神経伝達物質の調節など、生物系への影響について研究される可能性があります。
医学: その潜在的な治療的用途を調査する可能性があります。
産業: γ-ヒドロキシ吉草酸は、医薬品やファインケミカルの合成に役立つ可能性があります。
作用機序
- γ-ヒドロキシ吉草酸の作用機序は完全に解明されていません。
- 神経伝達または代謝に関与する受容体または酵素と相互作用する可能性があります。
類似化合物との比較
- γ-ヒドロキシ吉草酸は、その特定の構造と代謝物としての役割により、独特です。
- 類似の化合物には、γ-ヒドロキシ酪酸(GHB)とγ-バレロラクトンが含まれます .
特性
IUPAC Name |
sodium;4-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFTCUCXBRUTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56279-37-9 | |
| Record name | sodium 4-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
